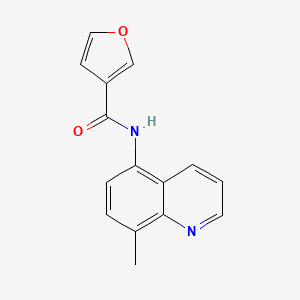
N-(8-methylquinolin-5-yl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-methylquinolin-5-yl)furan-3-carboxamide, also known as XAV-939, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival. In recent years, XAV-939 has also been found to have other important biological activities, including anti-inflammatory and neuroprotective effects.
作用機序
N-(8-methylquinolin-5-yl)furan-3-carboxamide inhibits the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, a key component of the pathway. This leads to a decrease in the expression of downstream target genes that are involved in cell proliferation and survival. N-(8-methylquinolin-5-yl)furan-3-carboxamide has also been found to inhibit the activity of tankyrase, an enzyme that regulates the stability of Axin, a negative regulator of the Wnt/β-catenin pathway. By inhibiting tankyrase, N-(8-methylquinolin-5-yl)furan-3-carboxamide promotes the stabilization of Axin, which in turn promotes the degradation of β-catenin.
Biochemical and Physiological Effects:
N-(8-methylquinolin-5-yl)furan-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, N-(8-methylquinolin-5-yl)furan-3-carboxamide has been found to have anti-inflammatory and neuroprotective effects. N-(8-methylquinolin-5-yl)furan-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the activation of microglia, a type of immune cell that plays a key role in neuroinflammation. N-(8-methylquinolin-5-yl)furan-3-carboxamide has also been found to protect neurons from oxidative stress and to promote the survival of dopaminergic neurons, which are the cells that are lost in Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of N-(8-methylquinolin-5-yl)furan-3-carboxamide is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of inhibiting this pathway in a highly targeted manner. N-(8-methylquinolin-5-yl)furan-3-carboxamide has also been shown to have good bioavailability and to be well-tolerated in animal studies. However, one of the limitations of N-(8-methylquinolin-5-yl)furan-3-carboxamide is its relatively low potency compared to other Wnt inhibitors. This can make it more difficult to achieve complete inhibition of the pathway in some experimental systems.
将来の方向性
There are a number of future directions for research on N-(8-methylquinolin-5-yl)furan-3-carboxamide. One area of interest is the potential use of N-(8-methylquinolin-5-yl)furan-3-carboxamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of interest is the development of more potent and selective Wnt inhibitors based on the structure of N-(8-methylquinolin-5-yl)furan-3-carboxamide. Finally, there is growing interest in the potential use of N-(8-methylquinolin-5-yl)furan-3-carboxamide for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where the Wnt/β-catenin signaling pathway has been implicated in disease pathogenesis.
合成法
N-(8-methylquinolin-5-yl)furan-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the condensation of 8-methylquinoline-5-carboxylic acid with furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminoethanol to form the final product.
科学的研究の応用
N-(8-methylquinolin-5-yl)furan-3-carboxamide has been extensively studied for its potential use in cancer treatment, particularly in the treatment of colorectal cancer. The Wnt/β-catenin signaling pathway is known to be dysregulated in many types of cancer, and N-(8-methylquinolin-5-yl)furan-3-carboxamide has been shown to inhibit this pathway by promoting the degradation of β-catenin, a key component of the pathway. In addition to its anti-cancer effects, N-(8-methylquinolin-5-yl)furan-3-carboxamide has also been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(8-methylquinolin-5-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-4-5-13(12-3-2-7-16-14(10)12)17-15(18)11-6-8-19-9-11/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMBKWZCHQRXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=COC=C3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

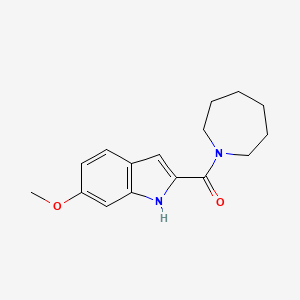
![5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7497703.png)
![Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate](/img/structure/B7497714.png)
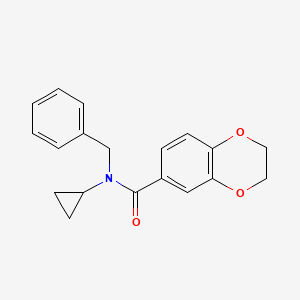
![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
![cyclopropyl(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B7497727.png)
![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)
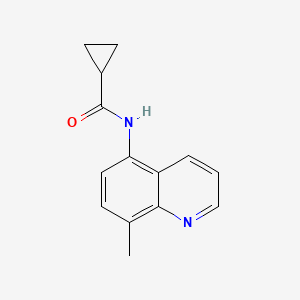
![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)

![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)
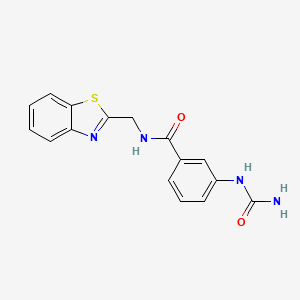
![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)